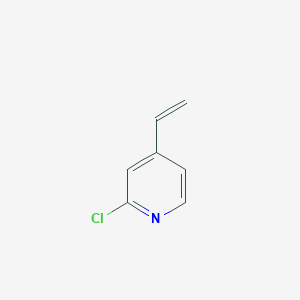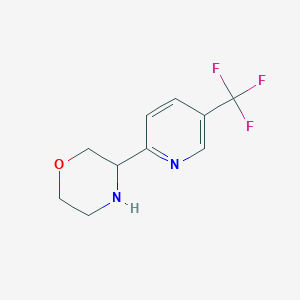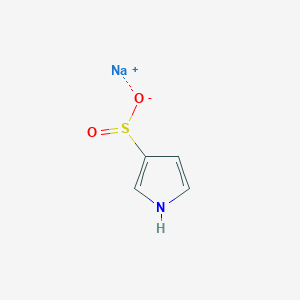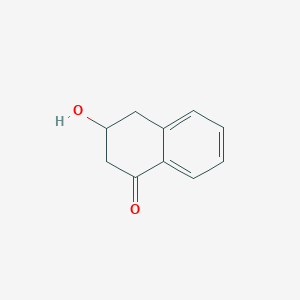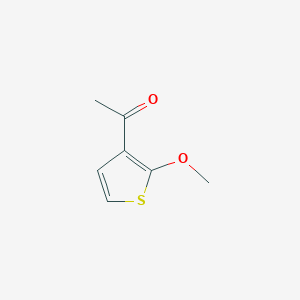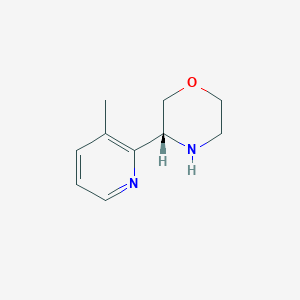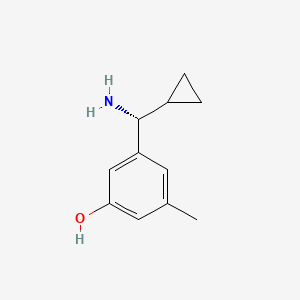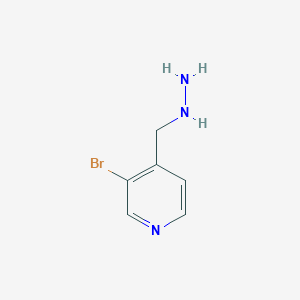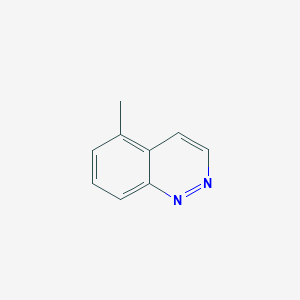
5-Methylcinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylcinnoline is an organic compound belonging to the cinnoline family, characterized by a nitrogenous heterocyclic structure It is a derivative of cinnoline, where a methyl group is attached to the fifth position of the cinnoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylcinnoline typically involves the cyclization of appropriate precursors. One common method is the diazotization of o-aminophenylpropionic acid followed by cyclization to form the cinnoline ring . Another approach involves the use of arylhydrazones and arylhydrazines as precursors, which undergo cyclization under reductive conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and cyclization reactions. The use of catalysts such as rhodium in oxidation-neutral cyclization reactions has been reported to yield various substituted cinnoline derivatives, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylcinnoline undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium oxide supported on Al2O3.
Reduction: Hydrazine derivatives.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: 3-Methyl-4-acetylcinnoline.
Reduction: Reduced cinnoline derivatives.
Substitution: Substituted cinnoline derivatives with various functional groups.
Applications De Recherche Scientifique
5-Methylcinnoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methylcinnoline involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes or interact with DNA, leading to changes in gene expression. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the cinnoline ring .
Comparaison Avec Des Composés Similaires
Cinnoline: The parent compound without the methyl group.
Quinoxaline: An isomeric compound with a similar nitrogenous heterocyclic structure.
Phthalazine: Another isomeric compound with a different arrangement of nitrogen atoms.
Uniqueness: 5-Methylcinnoline is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s stability and modify its interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C9H8N2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
5-methylcinnoline |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-9-8(7)5-6-10-11-9/h2-6H,1H3 |
Clé InChI |
OJSSFUDHPGIKMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CN=NC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



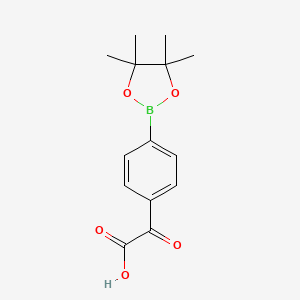

![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)

![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)
